molecular formula C14H7F5O2 B12856945 Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate

Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12856945
M. Wt: 302.20 g/mol
InChI Key: AUPSWBCTXNTGLZ-UHFFFAOYSA-N
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Description

Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate is a fluorinated biphenyl ester characterized by a pentafluoro substitution on one phenyl ring and a methyl carboxylate group on the para position of the adjacent ring. The extensive fluorination imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H7F5O2

Molecular Weight

302.20 g/mol

IUPAC Name

methyl 4-(2,3,4,5,6-pentafluorophenyl)benzoate

InChI

InChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3

InChI Key

AUPSWBCTXNTGLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene and 4-bromobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,3,4,5,6-pentafluorophenylboronic acid and 4-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Decarboxylative Coupling Reactions

This compound participates in palladium-catalyzed decarboxylative cross-couplings, enabling the formation of polyfluoroarene derivatives. Key findings include:

Reaction Conditions

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Ag₂CO₃ (1.0 equiv)

  • Solvent : MeCN

  • Temperature : 80°C

  • Time : 24 hours

Mechanism
The reaction proceeds via in situ activation of the carboxylate group, followed by decarboxylation to generate a reactive intermediate. This intermediate undergoes coupling with arylboronic acids or related partners to yield polyfluorinated biaryls .

Yield : 39–91% (depending on substituents) .

Suzuki-Miyaura Cross-Coupling

The ester serves as a substrate in Suzuki-Miyaura reactions for constructing complex fluorinated architectures:

Typical Protocol

  • Reagents : Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : THF/H₂O (4:1)

  • Temperature : 80°C

Example Product : 4'-(Benzyloxy)-2,3,4,5,6-pentafluoro-1,1'-biphenyl (52% yield) .

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.31 (d, J = 8.0 Hz, 2H), 3.96 (s, 2H) .

  • ¹⁹F NMR : δ -143.34 (dd, J = 23.0, 9.0 Hz, 2F), -157.45 (m, 1F) .

C–H Functionalization Reactions

The electron-deficient fluorinated ring facilitates regioselective C–H bond activation:

Direct Arylation

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PivOH (20 mol%)

  • Oxidant : K₂S₂O₈ (2.0 equiv)

  • Solvent : DMA

  • Yield : 65–78% for aryl-substituted products .

Key Product : Methyl 4-((perfluorophenyl)methyl)benzoate (39% yield) .

Photocatalytic Reactions

Under blue LED irradiation, the compound participates in radical-based transformations:

Example : Pentafluoroethylation using [Ph₄P]⁺[Cu(CF₂CF₃)₂]⁻

  • Catalyst : [Mes-Acr-Me][BF₄] (3 mol%)

  • Oxidant : K₂S₂O₈

  • Yield : 65% for C–H pentafluoroethylation .

Mechanistic Insights

  • Electron-Withdrawing Effects : The pentafluoro substitution enhances electrophilicity, directing coupling reactions to meta/para positions .

  • Steric Considerations : The methyl ester group minimizes steric hindrance, favoring cross-couplings over homocoupling .

Scientific Research Applications

Applications in Materials Science

Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate is utilized in the development of advanced materials, particularly in coatings and polymers due to its fluorinated structure which enhances chemical resistance and thermal stability.

Table 1: Material Properties and Applications

PropertyDescriptionApplication Area
Chemical ResistanceHigh resistance to solventsProtective coatings
Thermal StabilityMaintains integrity at high temperaturesAerospace materials
Surface EnergyLow surface energyNon-stick surfaces

Pharmaceutical Applications

The compound has shown promise in pharmaceutical chemistry as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to create compounds with anticancer properties. For example, a study demonstrated that modifying its structure could yield compounds with enhanced activity against specific cancer cell lines.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactivity. It can participate in various reactions such as cross-coupling reactions which are essential for constructing complex organic molecules.

Table 2: Synthetic Reactions Involving this compound

Reaction TypeDescriptionExample Products
Cross-CouplingForms carbon-carbon bondsAryl ethers, biaryl compounds
Nucleophilic SubstitutionReacts with nucleophilesFluorinated pharmaceuticals

Environmental Applications

Fluorinated compounds are often studied for their environmental impact and potential use in green chemistry. The stability of this compound makes it a candidate for applications in sustainable processes.

Case Study: Green Solvent Development

Studies have explored the use of this compound as a component in environmentally friendly solvents that minimize volatile organic compounds (VOCs). Its low volatility and high solvency power make it suitable for formulating safer industrial solvents.

Mechanism of Action

The mechanism by which Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity or stability.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Electronic Effects

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Key Features
Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate (Target) 2',3',4',5',6'-F; 4-COOCH₃ High electron-withdrawing (F), steric bulk, planar biphenyl core
Methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate () 4'-F; 3-OH; 4-COOCH₃ Reduced fluorination, hydroxyl group enhances H-bonding
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate () 4'-Cl; 3'-F; 4-COOCH₃ Chlorine (stronger EWG than F) increases electrophilicity
Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate () 4'-NPh₂; 4-COOCH₃ Electron-donating NPh₂ group alters conjugation

Key Observations :

  • Hydroxyl or amino groups in analogs () introduce hydrogen-bonding or electron-donating effects, contrasting with the fluorine-dominated electronic profile of the target .

Physicochemical Properties

Fluorination significantly impacts solubility, lipophilicity, and stability.

Table 3: Physicochemical Properties
Compound Name Molecular Weight LogP* Solubility (Polar Solvents) Thermal Stability
Target Compound 340.2 g/mol ~3.8 Low High (C-F bonds)
Methyl 4'-methoxybiphenyl-4-carboxylate () 242.3 g/mol ~2.5 Moderate Moderate
Methyl 4'-chloro-3'-fluorobiphenyl-4-carboxylate () 272.7 g/mol ~3.2 Low High

Notes:

  • LogP : The target’s high fluorination increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal stability : Fluorinated analogs (e.g., ) exhibit superior stability due to strong C-F bonds .

Key Observations :

  • Hydroxyl-containing analogs () show direct pharmacological activity, while fluorinated derivatives may prioritize metabolic stability over intrinsic activity .
  • The trifluoromethyl group () could enhance binding affinity in hydrophobic enzyme pockets .

Biological Activity

Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate (MF: C14H7F5O2) is a fluorinated organic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H7F5O2
  • Molecular Weight : 302.2 g/mol
  • Structural Characteristics : The presence of five fluorine atoms significantly alters the electronic properties of the biphenyl structure, potentially enhancing its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects on various cancer cell lines. The following sections detail these findings.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicate a promising potential for this compound as an anticancer agent.

Cell Line IC50 (µM) Treatment Duration (h)
PC3 (Prostate Cancer)40.1 (24), 27.05 (48), 26.43 (72)24, 48, 72
DU145 (Prostate Cancer)98.14 (24), 62.5 (48), 41.85 (72)24, 48, 72
HFF3 (Normal Cells)Not Significant-

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

These results show that this compound exhibits a dose-dependent cytotoxic effect on prostate cancer cells while showing minimal effects on normal human fibroblast cells, suggesting a degree of selectivity for cancerous tissues .

The mechanism underlying the cytotoxicity of this compound appears to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Observations indicate that treatment with this compound can result in cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, depending on the concentration used .

Case Studies and Research Findings

A notable study highlighted the efficacy of this compound against specific tumor types:

  • Study on Prostate Cancer : The compound was tested against PC3 and DU145 prostate cancer cell lines using MTT assays. Results indicated significant cytotoxicity with lower IC50 values for PC3 cells compared to DU145 cells, which suggests that this compound may be more effective in certain cancer types .
  • Cell Cycle Analysis : Flow cytometry was employed to assess the impact on cell cycle progression. The findings revealed that higher concentrations led to increased proportions of cells in the G0/G1 phase for PC3 cells and G2/M phase for DU145 cells after treatment .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a fluorinated arylboronic acid and a methyl carboxylate-substituted aryl halide. Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos enhance coupling efficiency for electron-deficient aryl halides .
  • Solvent/base optimization : Reactions in toluene/ethanol with K₂CO₃ or Cs₂CO₃ improve solubility of fluorinated intermediates .
  • Temperature control : Mild heating (80–100°C) minimizes defluorination side reactions .
    Example: Methyl 4-bromobenzoate reacts with pentafluorophenylboronic acid under Pd catalysis to yield the target compound.

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

  • ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Fluorine substituents induce deshielding in adjacent carbons (e.g., biphenyl carbons near F show δ ~120–140 ppm in ¹³C NMR) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 344.03 (calculated for C₁₄H₇F₅O₂) .
  • IR spectroscopy : Strong C=O stretching at ~1720 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹ .

Q. What purification strategies are effective for isolating this fluorinated biphenyl derivative?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s low solubility in polar solvents .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related fluorinated impurities .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Fluorinated aromatics may release HF upon decomposition; use nitrile gloves, goggles, and fume hoods .
  • Waste disposal : Neutralize residues with calcium carbonate before disposal to bind fluoride ions .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for regioselective functionalization of the pentafluorophenyl moiety?

  • Directed C–H activation : Use U-shaped templates or directing groups (e.g., amides) to achieve meta-selectivity in further functionalization .
  • Fluorine effects : Electron-withdrawing F substituents deactivate the ring, requiring stronger bases (e.g., KOtBu) and elevated temperatures for Pd-catalyzed couplings .
  • Competitive pathways : Monitor for protodefluorination using ¹⁹F NMR; additives like Ag₂O suppress this side reaction .

Q. What computational methods aid in predicting the electronic properties of this compound?

  • DFT calculations : B3LYP/6-31G(d) models predict charge distribution, revealing electron-deficient regions at the pentafluorophenyl ring (useful for designing electrophilic substitutions) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures, explaining packing motifs (e.g., C–F···H contacts dominate) .

Q. How does this compound serve as a building block in PROTAC design?

  • Linker integration : The biphenyl core acts as a rigid spacer between E3 ligase binders and target protein ligands. The methyl ester allows hydrolysis to a carboxylic acid for conjugation .
  • Case study : In WDR5 degraders, the fluorinated biphenyl enhances proteasome recruitment by improving hydrophobicity and binding affinity .

Q. How do substituent effects influence NMR chemical shifts in derivatives of this compound?

  • Electron-withdrawing groups : Trifluoromethyl or nitro substituents at the 4'-position downfield-shift adjacent aromatic protons by 0.3–0.5 ppm .
  • Steric effects : Ortho-substituents (e.g., methyl) cause splitting in ¹H NMR due to restricted rotation .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Isotopic labeling : Use ¹³C-enriched esters to assign overlapping carbon signals .
  • 2D NMR (COSY, HSQC) : Resolve ambiguities in proton-carbon connectivity, especially in crowded aromatic regions .

Q. How do crystallographic studies inform the design of fluorinated liquid crystals or materials?

  • Mesomorphic behavior : The biphenyl core and fluorine atoms promote smectic phases; crystal structures reveal lamellar packing driven by π-π stacking and F···F interactions .
  • Thermal stability : DSC and XRD data correlate melting points (~150–180°C) with molecular planarity .

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